L-Serine-phosphoethanolamine
L-Serine-phosphoethanolamine
L-2-Aminoethyl seryl phosphate, also known as L-serine phosphoethanolamine or serine ethanolamine phosphate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-2-Aminoethyl seryl phosphate exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-aminoethyl seryl phosphate is primarily located in the cytoplasm. Outside of the human body, L-2-aminoethyl seryl phosphate can be found in fishes. This makes L-2-aminoethyl seryl phosphate a potential biomarker for the consumption of this food product.
Serine phosphoethanolamine is the O-phosphoethanolamine derivative of serine. It is a phosphoethanolamine, a serine derivative, an O-phosphoamino acid and a non-proteinogenic alpha-amino acid. It is a tautomer of a serine phosphoethanolamine dizwitterion.
Serine phosphoethanolamine is the O-phosphoethanolamine derivative of serine. It is a phosphoethanolamine, a serine derivative, an O-phosphoamino acid and a non-proteinogenic alpha-amino acid. It is a tautomer of a serine phosphoethanolamine dizwitterion.
Brand Name:
Vulcanchem
CAS No.:
1186-34-1
VCID:
VC20969146
InChI:
InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1
SMILES:
C(COP(=O)(O)OCC(C(=O)O)N)N
Molecular Formula:
C5H13N2O6P
Molecular Weight:
228.14 g/mol
L-Serine-phosphoethanolamine
CAS No.: 1186-34-1
Cat. No.: VC20969146
Molecular Formula: C5H13N2O6P
Molecular Weight: 228.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | L-2-Aminoethyl seryl phosphate, also known as L-serine phosphoethanolamine or serine ethanolamine phosphate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). L-2-Aminoethyl seryl phosphate exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, L-2-aminoethyl seryl phosphate is primarily located in the cytoplasm. Outside of the human body, L-2-aminoethyl seryl phosphate can be found in fishes. This makes L-2-aminoethyl seryl phosphate a potential biomarker for the consumption of this food product. Serine phosphoethanolamine is the O-phosphoethanolamine derivative of serine. It is a phosphoethanolamine, a serine derivative, an O-phosphoamino acid and a non-proteinogenic alpha-amino acid. It is a tautomer of a serine phosphoethanolamine dizwitterion. |
|---|---|
| CAS No. | 1186-34-1 |
| Molecular Formula | C5H13N2O6P |
| Molecular Weight | 228.14 g/mol |
| IUPAC Name | (2S)-2-amino-3-[2-aminoethoxy(hydroxy)phosphoryl]oxypropanoic acid |
| Standard InChI | InChI=1S/C5H13N2O6P/c6-1-2-12-14(10,11)13-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |
| Standard InChI Key | UQDJGEHQDNVPGU-BYPYZUCNSA-N |
| Isomeric SMILES | C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
| SMILES | C(COP(=O)(O)OCC(C(=O)O)N)N |
| Canonical SMILES | C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH3+] |
| Melting Point | 142-143°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator